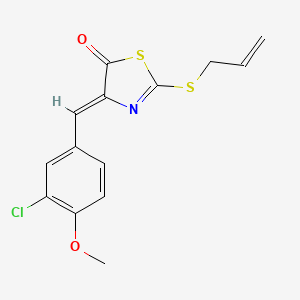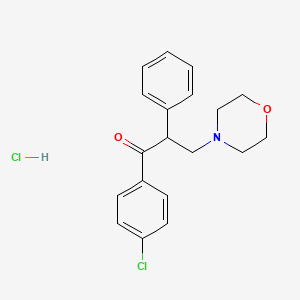![molecular formula C17H17ClN2O3S B5015821 1-{[(4-chlorophenyl)thio]acetyl}-4-(2-furoyl)piperazine](/img/structure/B5015821.png)
1-{[(4-chlorophenyl)thio]acetyl}-4-(2-furoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(4-chlorophenyl)thio]acetyl}-4-(2-furoyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TFP, and it is a small molecule inhibitor of various enzymes, including metalloproteinases and cathepsins.
Wirkmechanismus
1-{[(4-chlorophenyl)thio]acetyl}-4-(2-furoyl)piperazine is a small molecule inhibitor that works by binding to the active site of various enzymes, including metalloproteinases and cathepsins. This binding prevents the enzymes from carrying out their normal functions, leading to a decrease in the activity of these enzymes. Additionally, this compound has been shown to inhibit the activity of beta-secretase, an enzyme involved in the formation of amyloid plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, neuroprotective effects, and anti-inflammatory effects. Additionally, this compound has been shown to have anti-cancer effects by inhibiting the activity of metalloproteinases and cathepsins, which are involved in the progression of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-{[(4-chlorophenyl)thio]acetyl}-4-(2-furoyl)piperazine in lab experiments is its specificity towards various enzymes, including metalloproteinases and cathepsins. Additionally, this compound has been shown to have neuroprotective effects and anti-inflammatory effects, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which needs to be carefully evaluated before conducting any experiments.
Zukünftige Richtungen
There are various future directions for the research on 1-{[(4-chlorophenyl)thio]acetyl}-4-(2-furoyl)piperazine, including the evaluation of its potential applications in cancer research, inflammation, and neurodegenerative disease. Additionally, further research is needed to evaluate the toxicity of this compound and its potential side effects. Moreover, the development of more potent and specific inhibitors of various enzymes, including metalloproteinases and cathepsins, is an area of active research, and this compound could serve as a starting point for the development of new inhibitors.
Synthesemethoden
The synthesis of 1-{[(4-chlorophenyl)thio]acetyl}-4-(2-furoyl)piperazine is a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-chlorobenzyl chloride with sodium thiolate to form 4-chlorobenzyl thiol. The second step involves the reaction of 4-chlorobenzyl thiol with furoyl chloride to form 4-chlorobenzyl 2-furoylthiol. The final step involves the reaction of 4-chlorobenzyl 2-furoylthiol with piperazine to form this compound.
Wissenschaftliche Forschungsanwendungen
1-{[(4-chlorophenyl)thio]acetyl}-4-(2-furoyl)piperazine has been extensively studied for its potential applications in various fields, including cancer research, inflammation, and neurodegenerative disease. This compound has been shown to inhibit the activity of various enzymes, including metalloproteinases and cathepsins, which are involved in the progression of cancer and inflammation. Additionally, this compound has been shown to have neuroprotective effects by inhibiting the activity of beta-secretase, an enzyme involved in the formation of amyloid plaques in Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c18-13-3-5-14(6-4-13)24-12-16(21)19-7-9-20(10-8-19)17(22)15-2-1-11-23-15/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZPCVZJFKBNIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CSC2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5015764.png)
![ethyl N-[3-(3,4,5-trimethoxyphenyl)acryloyl]glycinate](/img/structure/B5015776.png)

![1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5015793.png)


![N-[2-(2-chlorophenyl)ethyl]-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5015808.png)
![[5-({5-[2-(methoxycarbonyl)phenyl]-2-furyl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5015813.png)
![3-[(4-bromophenyl)amino]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5015822.png)
![4,10-diphenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B5015825.png)
![5-{4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5015833.png)
![1-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5015837.png)